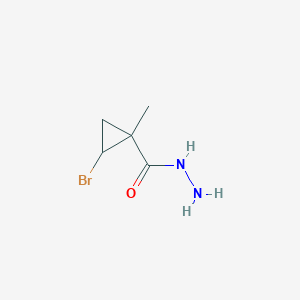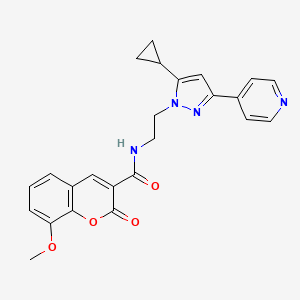
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tumor Specificity and Keratinocyte Toxicity Reduction
One line of research focuses on the development of anticancer drugs that exhibit high tumor specificity with minimal toxicity to normal cells. Studies have investigated various compounds for their therapeutic effects and cytotoxicity, aiming to identify those with the highest tumor specificity and least keratinocyte toxicity. Such research underscores the potential of structurally similar compounds in cancer therapy, where selectivity and reduced side effects are paramount (Sugita et al., 2017).
Synthesis of Fused Heterocyclic Derivatives
The synthesis of fused heterocyclic compounds is pivotal due to their applications as novel pharmaceuticals. Multi-component reactions (MCRs) offer an atom-economical, eco-friendly approach for creating complex heterocycles, which is essential for producing a wide array of pharmacologically active compounds. This approach could be relevant for synthesizing derivatives of the compound , highlighting the versatility and importance of such chemical structures in drug development (Dhanalakshmi et al., 2021).
Inhibition of Cytochrome P450 Isoforms
Research on the selectivity of chemical inhibitors against various cytochrome P450 (CYP) isoforms in human liver microsomes is critical for understanding drug-drug interactions and metabolic pathways. This area of study is crucial for compounds that undergo hepatic metabolism, as it helps predict potential interactions and optimize pharmacokinetic profiles. The detailed examination of CYP isoform selectivity aids in the safer design and use of drugs with minimized adverse metabolic interactions (Khojasteh et al., 2011).
Heterocyclic N-Oxide Molecules in Drug Development
The diversity and potential of heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications are significant. These molecules, including pyridine and indazole derivatives, are foundational in designing metal complexes, catalysts, and drugs with anticancer, antibacterial, and anti-inflammatory properties. Research in this domain underscores the importance of N-oxide functional groups and their derivatives in developing new therapeutic agents, which may relate to the broader class of compounds including the one (Li et al., 2019).
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-31-21-4-2-3-17-13-18(24(30)32-22(17)21)23(29)26-11-12-28-20(16-5-6-16)14-19(27-28)15-7-9-25-10-8-15/h2-4,7-10,13-14,16H,5-6,11-12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGDVDHHJZSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=CC(=N3)C4=CC=NC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2580694.png)
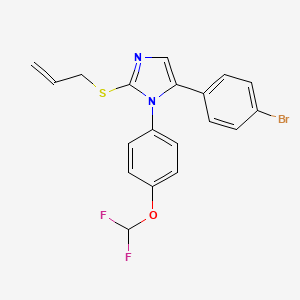
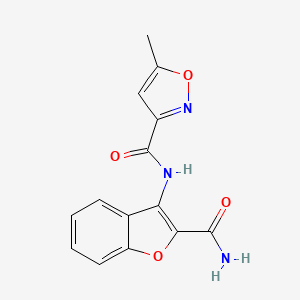
![2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2580698.png)
![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)
![3-(3,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2580700.png)
![3-(3-methoxypropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2580701.png)
![1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2580703.png)
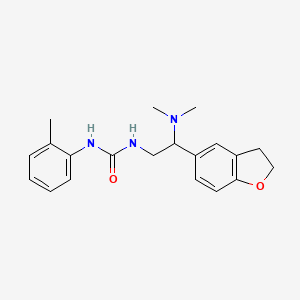



![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)
